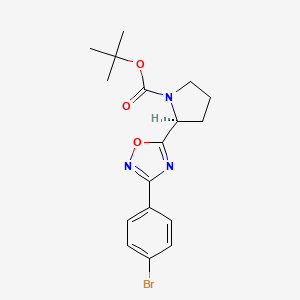
3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzonitrile is a chemical compound that features a chloro-substituted benzonitrile core with a difluoropiperidinyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorobenzonitrile and 4,4-difluoropiperidine.
Nucleophilic Substitution: The 4,4-difluoropiperidine undergoes nucleophilic substitution with 3-chlorobenzonitrile under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-120°C) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the chloro and nitrile positions.
Oxidation and Reduction: The benzonitrile moiety can be reduced to form corresponding amines, while the piperidine ring can be oxidized to form N-oxides.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amines or partially reduced intermediates.
Hydrolysis: Carboxylic acids or amides.
Aplicaciones Científicas De Investigación
3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific electronic or structural properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzonitrile is not fully elucidated, but it is believed to interact with specific molecular targets through its functional groups. The chloro and nitrile groups may participate in hydrogen bonding or electrostatic interactions, while the difluoropiperidinyl group can enhance lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
- 3-Chloro-5-(4-fluoropiperidin-1-yl)benzonitrile
- 3-Chloro-5-(4,4-dimethylpiperidin-1-yl)benzonitrile
- 3-Chloro-5-(4,4-dichloropiperidin-1-yl)benzonitrile
Comparison:
- Structural Differences: The presence of different substituents on the piperidine ring (fluoro, methyl, chloro) can significantly alter the compound’s physical and chemical properties.
- Uniqueness: The difluoropiperidinyl group in 3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzonitrile provides unique electronic properties that can influence its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
3-chloro-5-(4,4-difluoropiperidin-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2N2/c13-10-5-9(8-16)6-11(7-10)17-3-1-12(14,15)2-4-17/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNCBKSZVOJQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine](/img/structure/B8160946.png)
![4-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine](/img/structure/B8160949.png)










